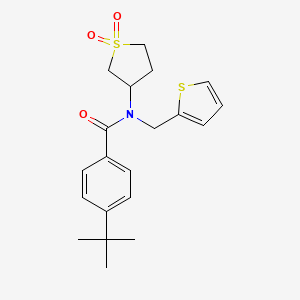![molecular formula C24H32N4OS2 B11602007 4-(13-heptylsulfanyl-11-thia-9,14,16-triazatetracyclo[8.7.0.02,7.012,17]heptadeca-1,7,9,12,14,16-hexaen-8-yl)morpholine](/img/structure/B11602007.png)
4-(13-heptylsulfanyl-11-thia-9,14,16-triazatetracyclo[8.7.0.02,7.012,17]heptadeca-1,7,9,12,14,16-hexaen-8-yl)morpholine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-(13-heptylsulfanyl-11-thia-9,14,16-triazatetracyclo[8.7.0.02,7.012,17]heptadeca-1,7,9,12,14,16-hexaen-8-yl)morpholine est un composé organique complexe caractérisé par sa structure tétracyclique unique.
Méthodes De Préparation
Voies de synthèse et conditions de réaction
La synthèse de 4-(13-heptylsulfanyl-11-thia-9,14,16-triazatetracyclo[8.7.0.02,7.012,17]heptadeca-1,7,9,12,14,16-hexaen-8-yl)morpholine implique généralement un processus en plusieurs étapes. Une méthode courante comprend les étapes suivantes :
Formation de la structure tétracyclique de base : Ceci peut être réalisé par une série de réactions de cyclisation impliquant des précurseurs appropriés.
Introduction du groupe heptylsulfanyl : Cette étape implique souvent l’utilisation d’heptylthiol et d’un catalyseur approprié pour fixer le groupe heptylsulfanyl à la structure de base.
Fixation du cycle morpholine :
Méthodes de production industrielle
La production industrielle de ce composé peut impliquer l’optimisation des voies de synthèse ci-dessus pour garantir un rendement élevé et une pureté élevée. Cela inclut souvent l’utilisation de techniques avancées telles que des réacteurs à flux continu et des systèmes de synthèse automatisés.
Analyse Des Réactions Chimiques
Types de réactions
4-(13-heptylsulfanyl-11-thia-9,14,16-triazatetracyclo[8.7.0.02,7.012,17]heptadeca-1,7,9,12,14,16-hexaen-8-yl)morpholine peut subir diverses réactions chimiques, notamment :
Oxydation : Les atomes de soufre du composé peuvent être oxydés pour former des sulfoxydes ou des sulfones.
Réduction : Le composé peut être réduit pour former différents dérivés avec des propriétés électroniques modifiées.
Substitution : Le cycle morpholine peut être substitué par d’autres groupes fonctionnels pour modifier les propriétés du composé.
Réactifs et conditions courants
Oxydation : Les oxydants courants comprennent le peroxyde d’hydrogène et l’acide m-chloroperbenzoïque.
Réduction : Des agents réducteurs tels que l’hydrure de lithium et d’aluminium ou le borohydrure de sodium sont souvent utilisés.
Substitution : Divers nucléophiles peuvent être utilisés pour les réactions de substitution, en fonction du produit souhaité.
Principaux produits formés
Oxydation : Sulfoxydes et sulfones.
Réduction : Dérivés réduits avec des propriétés électroniques différentes.
Substitution : Dérivés fonctionnalisés avec des propriétés chimiques et physiques modifiées.
Applications de recherche scientifique
This compound a plusieurs applications de recherche scientifique :
Chimie médicinale : Utilisation potentielle comme échafaudage pour le développement de nouveaux médicaments ciblant diverses maladies.
Science des matériaux : Utilisé dans le développement de matériaux avancés avec des propriétés électroniques et optiques uniques.
Recherche biologique : Étude de ses interactions avec les molécules biologiques et utilisation potentielle comme sonde biochimique.
Applications De Recherche Scientifique
4-(13-heptylsulfanyl-11-thia-9,14,16-triazatetracyclo[8.7.0.02,7.012,17]heptadeca-1,7,9,12,14,16-hexaen-8-yl)morpholine has several scientific research applications:
Medicinal Chemistry: Potential use as a scaffold for the development of new drugs targeting various diseases.
Materials Science: Use in the development of advanced materials with unique electronic and optical properties.
Biological Research: Study of its interactions with biological molecules and potential use as a biochemical probe.
Mécanisme D'action
Le mécanisme d’action de 4-(13-heptylsulfanyl-11-thia-9,14,16-triazatetracyclo[8.7.0.02,7.012,17]heptadeca-1,7,9,12,14,16-hexaen-8-yl)morpholine implique son interaction avec des cibles moléculaires spécifiques. Ces interactions peuvent moduler diverses voies biochimiques, ce qui conduit aux effets observés du composé. Les cibles moléculaires et les voies exactes impliquées dépendent de l’application et du contexte spécifiques.
Comparaison Avec Des Composés Similaires
Composés similaires
- 4-(13-heptylsulfanyl-8-(2-methylpropyl)-11-thia-9,14,16-triazatetracyclo[8.7.0.02,7.012,17]heptadeca-1,7,9,12,14,16-hexaene
- 13-heptylsulfanyl-4,4,8-trimethyl-5-oxa-11-thia-9,14,16-triazatetracyclo[8.7.0.02,7.012,17]heptadeca-1,7,9,12(17),13,15-hexaene
Unicité
4-(13-heptylsulfanyl-11-thia-9,14,16-triazatetracyclo[8.7.0.02,7.012,17]heptadeca-1,7,9,12,14,16-hexaen-8-yl)morpholine est unique en raison de sa structure tétracyclique spécifique et de la présence de groupes heptylsulfanyl et morpholine. Ces caractéristiques confèrent des propriétés chimiques et physiques distinctes, ce qui en fait un composé précieux pour diverses applications de recherche et industrielles.
Propriétés
Formule moléculaire |
C24H32N4OS2 |
|---|---|
Poids moléculaire |
456.7 g/mol |
Nom IUPAC |
4-(13-heptylsulfanyl-11-thia-9,14,16-triazatetracyclo[8.7.0.02,7.012,17]heptadeca-1,7,9,12,14,16-hexaen-8-yl)morpholine |
InChI |
InChI=1S/C24H32N4OS2/c1-2-3-4-5-8-15-30-24-21-20(25-16-26-24)19-17-9-6-7-10-18(17)22(27-23(19)31-21)28-11-13-29-14-12-28/h16H,2-15H2,1H3 |
Clé InChI |
YVJQAYZUOGGZIG-UHFFFAOYSA-N |
SMILES canonique |
CCCCCCCSC1=NC=NC2=C1SC3=C2C4=C(CCCC4)C(=N3)N5CCOCC5 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![(5Z)-2-(2-methoxyphenyl)-5-[(2E)-3-phenylprop-2-enylidene][1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one](/img/structure/B11601928.png)
![2-methylpropyl 6-(3-methoxyphenyl)-8-methyl-4-oxo-2H,3H,4H,6H-pyrimido[2,1-b][1,3]thiazine-7-carboxylate](/img/structure/B11601930.png)
![ethyl {4-[(Z)-(1-cyclohexyl-3-methyl-5-oxo-2-thioxoimidazolidin-4-ylidene)methyl]phenoxy}acetate](/img/structure/B11601936.png)
![(3E)-3-[2-(2,4-dimethyl-1,3-oxazol-5-yl)-2-oxoethylidene]-6-(ethylsulfonyl)-3,4-dihydro-2H-1,4-benzoxazin-2-one](/img/structure/B11601942.png)

![N-(1,1-dioxidotetrahydrothiophen-3-yl)-N-(4-ethylbenzyl)-2-[5-methyl-2-(propan-2-yl)phenoxy]propanamide](/img/structure/B11601951.png)
![4,4-dimethyl-N-(2-morpholin-4-ylethyl)-8-phenyl-5-oxa-11-thia-9,14,16-triazatetracyclo[8.7.0.02,7.012,17]heptadeca-1(10),2(7),8,12(17),13,15-hexaen-13-amine](/img/structure/B11601955.png)
![Ethyl 5-(cyclopentylcarbamoyl)-4-methyl-2-{[(4-methylphenyl)carbonyl]amino}thiophene-3-carboxylate](/img/structure/B11601957.png)
![6-(2-ethoxybenzyl)-9-methyl-6H-indolo[2,3-b]quinoxaline](/img/structure/B11601960.png)
![Ethyl 4,5-dimethyl-2-[(phenylsulfonyl)amino]thiophene-3-carboxylate](/img/structure/B11601962.png)
![ethyl (5Z)-5-[3-ethoxy-4-(prop-2-en-1-yloxy)benzylidene]-2-[(4-methoxyphenyl)amino]-4-oxo-4,5-dihydrothiophene-3-carboxylate](/img/structure/B11601965.png)
![(5E)-3-(3-chlorophenyl)-5-[4-(dimethylamino)benzylidene]imidazolidine-2,4-dione](/img/structure/B11601970.png)
![ethyl {2-[(Z)-(1-cyclohexyl-3-methyl-5-oxo-2-thioxoimidazolidin-4-ylidene)methyl]phenoxy}acetate](/img/structure/B11601978.png)
![5-(benzenesulfonyl)-7-(3-ethoxypropyl)-6-imino-13-methyl-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaen-2-one](/img/structure/B11601994.png)
